molecular formula C9H10N2O2 B3324887 (S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one CAS No. 199613-85-9

(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

Cat. No.: B3324887
CAS No.: 199613-85-9
M. Wt: 178.19 g/mol
InChI Key: ZHNDGCJXEHFSRM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of annexin A7 GTPase (ANXA7), which is involved in the regulation of senescence-associated heterochromatin foci (SAHF) formation . The interaction between (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one and ANXA7 leads to changes in the phosphorylation state of heterochromatin protein HP1γ, thereby influencing the formation of SAHF .

Cellular Effects

The effects of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one on various cell types and cellular processes are profound. In human dermal fibroblasts, this compound has been shown to inhibit cellular senescence by modulating the AMPK/mTOR signaling pathway . By decreasing AMPK phosphorylation and increasing mTOR activity, (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one promotes cell proliferation and prevents the formation of SAHF . This indicates its potential in anti-aging and regenerative medicine.

Molecular Mechanism

At the molecular level, (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to ANXA7, leading to an increase in the phosphorylation of HP1γ . This phosphorylation event is crucial for the regulation of SAHF formation. Additionally, the compound’s influence on the AMPK/mTOR pathway highlights its role in modulating key signaling pathways involved in cellular metabolism and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure may lead to gradual degradation, which could affect its efficacy in long-term studies.

Dosage Effects in Animal Models

The effects of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one vary with different dosages in animal models. At lower doses, the compound has been shown to promote cell proliferation and inhibit senescence without causing adverse effects . At higher doses, there may be potential toxic effects, including disruptions in cellular metabolism and increased oxidative stress . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

(S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is involved in several metabolic pathways. The compound interacts with enzymes such as ANXA7 and AMPK, influencing metabolic flux and metabolite levels . By modulating the activity of these enzymes, the compound can alter cellular energy balance and promote anabolic processes. This makes it a valuable tool for studying metabolic regulation and energy homeostasis.

Transport and Distribution

The transport and distribution of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear proteins such as HP1γ . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(3S)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNDGCJXEHFSRM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)NC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
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Synthesis routes and methods II

Procedure details

A suspension of 1.85 g of 3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in 60 ml of absolute ethanol is treated with 0.31 ml of hydrazine hydrate and the reaction mixture is heated to reflux for 1.5 hr. After cooling to room temperature, the solid is removed by filtration and the filtrate is concentrated in vacuo. The residue is dissolved in chloroform and filtered and concentrated a second time to afford 3-amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one; m.p. 65°-70°; NMR (CDCl3) δ 6.50-7.60 (m, 4), 3.60-5.30 (m, 3), 3.25 [d (broad), 1].
Name
3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Quantity
1.85 g
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reactant
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60 mL
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solvent
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0.31 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Reactant of Route 2
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Reactant of Route 3
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Reactant of Route 4
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Reactant of Route 5
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Reactant of Route 6
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.